molecular formula C12H12N2O2S B11437686 5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide

5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide

Cat. No.: B11437686
M. Wt: 248.30 g/mol
InChI Key: HSUMTEXRZRJVAY-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated, nitrated isoxazole derivatives

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide is unique due to the presence of both the methylthio and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in medicinal chemistry and drug discovery .

Biological Activity

5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide is a synthetic organic compound with a molecular formula of C11H12N2O2S and a molecular weight of approximately 224.29 g/mol. This compound features an isoxazole ring, which is notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Methylthio Group : Enhances lipophilicity, potentially improving bioavailability.
  • Carboxamide Moiety : Contributes to the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer activities. A study evaluated various isoxazole derivatives against multiple cancer cell lines, demonstrating moderate to potent antiproliferative effects with low IC50 values (concentration required to inhibit cell growth by 50%) . The compound showed promising results against cell lines such as:

  • B16-F1 (mouse melanoma)
  • Colo205 (human colon carcinoma)
  • HepG2 (human liver cancer)

The synthesis of this compound involved several steps, typically including the reaction of appropriate phenolic precursors with isoxazole derivatives .

Antimicrobial Activity

Isoxazole compounds have been recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms that disrupt cellular processes . Further investigations are needed to quantify its efficacy against specific pathogens.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in studies investigating its interaction with inflammatory pathways. It may influence enzyme activities associated with inflammation, although detailed mechanisms remain to be elucidated .

Case Studies and Research Findings

  • Anticancer Evaluation :
    A study synthesized a series of phenyl-isoxazole–carboxamide derivatives, including the target compound. These derivatives were tested against various cancer cell lines, revealing that modifications in substituents significantly impacted their biological activity. The most active compounds demonstrated IC50 values in the nanomolar range .
  • Molecular Docking Studies :
    Computational studies using molecular docking have suggested that this compound interacts with specific receptors involved in cancer signaling pathways. These findings indicate a potential mechanism for its anticancer effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
5-Methyl-N-(4-(methylthio)phenyl)isoxazole-3-carboxamidePara-methylthio substitutionPotentially different biological activity profile
5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamideIncorporates trifluoromethyl groupEnhanced lipophilicity and metabolic stability
5-Methyl-N-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxamideSimilar trifluoromethyl substitutionPotential use in immunosuppressive therapies

This table illustrates how variations in substituents can significantly influence the biological activity and pharmacokinetic properties of isoxazole derivatives.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

5-methyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-8-7-10(14-16-8)12(15)13-9-5-3-4-6-11(9)17-2/h3-7H,1-2H3,(H,13,15)

InChI Key

HSUMTEXRZRJVAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2SC

Origin of Product

United States

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